molecular formula C12H8Br2 B108543 5,6-Dibromo-1,2-dihydroacenaphthylene CAS No. 19190-91-1

5,6-Dibromo-1,2-dihydroacenaphthylene

Cat. No. B108543
CAS RN: 19190-91-1
M. Wt: 312 g/mol
InChI Key: UXSHNPXCELYWAW-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,2-dihydroacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The presence of bromine atoms in the structure suggests potential reactivity towards further chemical modifications and applications in polymer synthesis. While the specific compound 5,6-Dibromo-1,2-dihydroacenaphthylene is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of bromoacenaphthylenes, as mentioned in the first paper, involves ionic and free-radical initiation methods. The paper specifically discusses the polymerization of 5-Bromoacenaphthylene, which yields high molecular weight polymers, indicating that brominated acenaphthylenes are good candidates for polymer synthesis . The synthesis of related compounds, such as 5,6-bis(dimethylamino)acenaphthylene, involves reactions with halogens and N-halosuccinimides, which could be analogous to the synthesis of 5,6-Dibromo-1,2-dihydroacenaphthylene .

Molecular Structure Analysis

The molecular structure of brominated acenaphthylenes can be complex, as indicated by the X-ray molecular structures reported for derivatives of acenaphthylene . The introduction of bromine atoms can lead to significant changes in the electronic structure and reactivity of the molecule. The X-ray diffraction data from a related compound, 2,3-dibromobenzonorbornadiene, shows bond length fixation in the central benzene ring, which could be relevant to understanding the structural properties of 5,6-Dibromo-1,2-dihydroacenaphthylene .

Chemical Reactions Analysis

Brominated acenaphthylenes participate in various chemical reactions, such as photodegradation, halogenation, and electrophilic substitution. The photodegradation of poly-5-bromoacenaphthylene is solvent- and temperature-dependent, leading to random chain scission . Halogenation reactions of 5,6-bis(dimethylamino)acenaphthylene with different halogens result in the formation of dihalogenoacenaphthylenes, which could be extrapolated to the behavior of 5,6-Dibromo-1,2-dihydroacenaphthylene . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been observed for related compounds, suggesting that 5,6-Dibromo-1,2-dihydroacenaphthylene may also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acenaphthylenes are influenced by their molecular structure and the presence of bromine atoms. The polymers derived from 5-Bromoacenaphthylene have a high molecular weight, which is indicative of their robust physical properties . The pKa values and solvatochromism behaviors of derivatives provide insights into the chemical properties, such as acidity and solubility, which are important for understanding the behavior of 5,6-Dibromo-1,2-dihydroacenaphthylene in different environments . The complex formation of related compounds, such as 5,6-Dihydrocyclopent[f,g]acenaphthylene-1,2-dione, with various metals, suggests potential applications in coordination chemistry .

Scientific Research Applications

Bridging Interactions and Molecular Structures

5,6-Dibromo-1,2-dihydroacenaphthylene contributes to studies on the molecular structures and interactions in peri-substituted acenaphthylenes. Research by Diamond et al. (2014) focused on mixed halogen-chalcogen functionalities in these compounds, observing similarities in molecular structures with their acenaphthene counterparts. They found that certain geometric conditions foster attractive three-center, four-electron bonding interactions (Diamond et al., 2014).

Synthetic Routes and Annulation Reactions

A study by An et al. (2014) developed a method for synthesizing 1,2-disubstituted acenaphthylenes, utilizing palladium-catalyzed annulation of dibromoarenes like 5,6-dibromoacenaphthylene with internal alkynes. This approach offers a versatile route to various substituted acenaphthylenes and highlights the significance of 5,6-dibromo-1,2-dihydroacenaphthylene in organic synthesis (An et al., 2014).

Stereoselective Bromination Studies

Research by Bellucci et al. (1997) explored the steric course of bromination of acenaphthylene, providing insights into the concentration-dependent formation of Z- and E-1,2-dibromo-1,2-dihydroacenaphthylene. This study contributes to understanding the reaction mechanisms and steric effects in the bromination of compounds like 5,6-dibromo-1,2-dihydroacenaphthylene (Bellucci et al., 1997).

Complex Formation and Catalysis

Gül and Bek roğlu (1982) investigated the complex formation involving derivatives of 5,6-dihydrocyclopent[fg]acenaphthylene-1,2-dione, providing a foundation for understanding the catalytic and complexation behaviors of acenaphthylene derivatives in various chemical processes (Gül & Bek roğlu, 1982).

Electrophilic Substitution and Proton Sponge Effects

Research by Mekh et al. (2006) on 5,6-bis(dimethylamino)acenaphthylene revealed its dual behavior as an electron-rich alkene and proton sponge in halogenation reactions. This study sheds light on the electrophilic substitution patterns and the reactivity of substituted acenaphthylenes (Mekh et al., 2006).

Transition State Effects in Acid-Catalyzed Hydrolysis

Zhao and Whalen (2006) explored the transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, contributing to the understanding of reaction mechanisms involving acenaphthylene oxides and their hydrolysis products (Zhao & Whalen, 2006).

Ethylene Polymerization and Nickel Catalysis

Katla et al. (2016) examined the use of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds in ethylene polymerization, highlighting the role of acenaphthylene derivatives in developing catalysts for polymerization processes (Katla et al., 2016).

Safety And Hazards

The safety information for 5,6-Dibromo-1,2-dihydroacenaphthylene indicates that it is a warning substance with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5,6-dibromo-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHNPXCELYWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172739
Record name Acenaphthylene, 5,6-dibromo-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-1,2-dihydroacenaphthylene

CAS RN

19190-91-1
Record name Acenaphthylene, 5,6-dibromo-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019190911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, 5,6-dibromo-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Zhang, D Chen, JY Wang, S Yan, G Li - Frontiers in Chemistry, 2023 - ncbi.nlm.nih.gov
The design and synthesis of a type of [1+ 4+ 2] four-layer framework have been conducted by taking advantage of Suzuki–Miyaura cross-coupling and group-assisted purification (GAP) …
Number of citations: 6 www.ncbi.nlm.nih.gov
T Li, CZ Zhang, YX Su, MX Niu, CY Gu… - Crystallography Reports, 2017 - Springer
An antiaromatic compound 3,4,9,10-tetrahydrodicyclopenta[cd,lm] perylene, was synthesized by a coupling reaction. Its crystal structure was determined by X-ray diffraction. Crystal …
Number of citations: 2 link.springer.com
H Ito, K Mutoh, J Abe - ChemPhysChem, 2020 - Wiley Online Library
Negative photochromism has increased attention as a light‐switch for functional materials. A development of fast photochromic molecules has been also expected because a rapid …
K Skonieczny, DT Gryko - The Journal of Organic Chemistry, 2015 - ACS Publications
We discovered that phenanthro[9,10-d]imidazoles bearing a 2-halogenoaryl substituent at position 2 undergo swift photochemically driven direct arylation, leading to barely known …
Number of citations: 38 pubs.acs.org
B Patel - 2009 - etheses.bham.ac.uk
This thesis reports the application of 1,8 dithianaphthalenes (peri-substituted dithianaphthalenes) as sources of, and as a means of stabilising, reactive intermediates in organic …
Number of citations: 1 etheses.bham.ac.uk
AV Gulevskaya, EA Ermolenko - European Journal of Organic …, 2022 - Wiley Online Library
8‐Diarylnaphthalenes are a fascinating example of strained organic molecules that have found many practical applications due to unusual parallel face‐to‐face arrangement of two peri…
T Shimajiri, Y Kawakami, S Kawaguchi, Y Hayashi… - Synlett, 2023 - thieme-connect.com
A carbon–carbon (C–C) single bond longer than 1.7 Å shows unique bond flexibility, even though a C–C single bond is typically rigid and robust. We report here that the bond length of …
Number of citations: 0 www.thieme-connect.com
E Regulska, H Ruppert, F Rominger… - The Journal of …, 2019 - ACS Publications
A facile synthetic procedure to prepare π-extended seven-membered phosphorus heterocycles, both symmetric and asymmetric, is reported. The prepared molecules present a …
Number of citations: 20 pubs.acs.org
W An, G Li, J Ma, Y Tian, F Xu - 2014
Number of citations: 0

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